molecular formula C21H22FN5O B2359040 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415527-26-1

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No.: B2359040
CAS No.: 2415527-26-1
M. Wt: 379.439
InChI Key: BZBRGCLRCPNOGJ-UHFFFAOYSA-N
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Description

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one is a complex heterocyclic compound It is characterized by the presence of multiple fused rings, including a quinazolinone core, a piperidine ring, and a cyclopentapyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds.

Scientific Research Applications

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways.

    Industrial Applications: Potential use as a precursor for the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one is unique due to its combination of multiple fused rings, which imparts distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-15-4-5-17-19(10-15)25-13-27(21(17)28)11-14-6-8-26(9-7-14)20-16-2-1-3-18(16)23-12-24-20/h4-5,10,12-14H,1-3,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBRGCLRCPNOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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